Dimethyl 2-oxo-3-phenylbutanedioate
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Overview
Description
Dimethyl 2-oxo-3-phenylbutanedioate is an organic compound with the molecular formula C12H12O5 It is a derivative of butanedioic acid, featuring a phenyl group and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-oxo-3-phenylbutanedioate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-3-phenylbutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-oxo-3-phenylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-oxo-3-phenylbutanedioate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-oxo-3-phenylbutanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. Its ester groups and keto functionality allow it to participate in a range of biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Dimethyl 2-oxo-3-methylbutanedioate: Similar structure but with a methyl group instead of a phenyl group.
Dimethyl 2-oxo-3-ethylbutanedioate: Features an ethyl group in place of the phenyl group.
Dimethyl 2-oxo-3-propylbutanedioate: Contains a propyl group instead of a phenyl group.
Uniqueness: Dimethyl 2-oxo-3-phenylbutanedioate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This aromatic group enhances the compound’s stability and allows for specific interactions in biochemical and synthetic applications.
Properties
IUPAC Name |
dimethyl 2-oxo-3-phenylbutanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)9(10(13)12(15)17-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNPGQRYKXZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291290 |
Source
|
Record name | dimethyl 2-oxo-3-phenylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68781-72-6 |
Source
|
Record name | NSC74689 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 2-oxo-3-phenylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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